Antiproliferative Activity in MCF-7 Breast Cancer Cells – Class-Level SAR Context
No direct, publicly available antiproliferative data exist for the exact compound N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide. However, a closely related series of 1,3,4-oxadiazole–cinnamamide hybrids (compounds 5–23) was evaluated against MCF-7 breast cancer cells via MTT assay [1]. Within this series, compound 23 (bearing a 4-chlorophenyl oxadiazole substituent) achieved 30.23% inhibition, while compound 8 (with a 4-methoxyphenyl group) exhibited an IC50 of 1.08 µM [1]. The 6-methylpyridin-2-yl group in the target compound is expected, based on DFT and docking studies of the series, to modulate electron density and hydrogen-bonding capacity, potentially altering both potency and selectivity relative to these published benchmarks. Until head-to-head experimental comparison is conducted, procurement decisions must rely on this class-level SAR inference.
| Evidence Dimension | Antiproliferative activity against MCF-7 breast cancer cells (MTT assay) |
|---|---|
| Target Compound Data | No experimental data available |
| Comparator Or Baseline | Compound 23 (4-chlorophenyl analog): 30.23% inhibition; Compound 8 (4-methoxyphenyl analog): IC50 = 1.08 µM |
| Quantified Difference | Cannot be computed; data absent for target compound |
| Conditions | MCF-7 cell line, MTT assay, 48 h incubation (as reported for series 5–23) |
Why This Matters
Without experimental data, the 6-methylpyridin-2-yl substituent's impact on anticancer potency remains hypothetical; procurement should be accompanied by a request for custom biological evaluation.
- [1] Rasras, A. J., Jaradat, D. M. M., Chandrasekaran, B., Hamadneh, L., Younes, E. A., Abu Nuwar, M., Khazaleh, N., Mahli, A., & Al Zubi, M. S. (2025). Evaluation of anticancer activity of some new hybrids of 1,3,4-oxadiazole tethered cinnamamides. Journal of Molecular Structure, 1322, 140438. View Source
